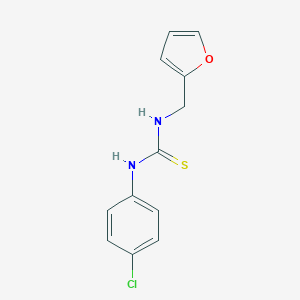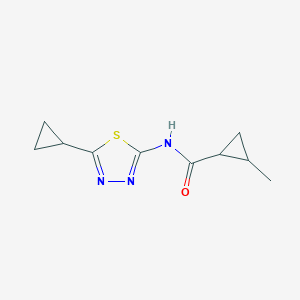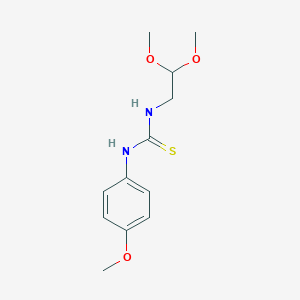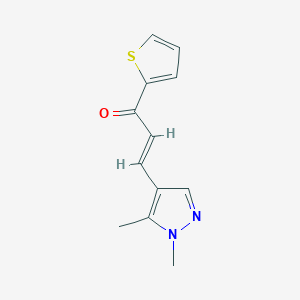
1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-N’-(2-furylmethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a chlorophenyl group and a furylmethyl group attached to a thiourea backbone, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-(2-furylmethyl)thiourea typically involves the reaction of 4-chloroaniline with 2-furylmethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for thioureas often involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and purification methods may vary to optimize yield and cost-effectiveness.
化学反应分析
Types of Reactions
Oxidation: Thioureas can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of thioureas can lead to the formation of thiols or amines. Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Thioureas can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted thioureas.
科学研究应用
Chemistry
N-(4-chlorophenyl)-N’-(2-furylmethyl)thiourea can be used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes may exhibit interesting catalytic properties.
Biology
In biological research, thioureas are often studied for their potential as enzyme inhibitors. They can interact with various enzymes, affecting their activity and providing insights into enzyme function.
Medicine
Thioureas have been investigated for their potential therapeutic applications, including as antithyroid agents and anticancer compounds. The presence of the chlorophenyl and furylmethyl groups may enhance the biological activity of N-(4-chlorophenyl)-N’-(2-furylmethyl)thiourea.
Industry
In the industrial sector, thioureas are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. They may also serve as stabilizers in polymer production.
作用机制
The mechanism of action of N-(4-chlorophenyl)-N’-(2-furylmethyl)thiourea depends on its specific application. In enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and reducing enzyme activity. The molecular targets and pathways involved can vary widely depending on the biological context.
相似化合物的比较
Similar Compounds
- N-phenyl-N’-(2-furylmethyl)thiourea
- N-(4-chlorophenyl)-N’-methylthiourea
- N-(4-chlorophenyl)-N’-(2-thienylmethyl)thiourea
Uniqueness
N-(4-chlorophenyl)-N’-(2-furylmethyl)thiourea is unique due to the presence of both the chlorophenyl and furylmethyl groups. These functional groups may confer distinct chemical reactivity and biological activity compared to other thioureas. The specific combination of these groups can influence the compound’s solubility, stability, and interaction with biological targets.
属性
CAS 编号 |
32564-38-8 |
|---|---|
分子式 |
C12H11ClN2OS |
分子量 |
266.75g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C12H11ClN2OS/c13-9-3-5-10(6-4-9)15-12(17)14-8-11-2-1-7-16-11/h1-7H,8H2,(H2,14,15,17) |
InChI 键 |
QTEYPAXEBVFYCM-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNC(=S)NC2=CC=C(C=C2)Cl |
规范 SMILES |
C1=COC(=C1)CNC(=S)NC2=CC=C(C=C2)Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[(2-methoxybenzoyl)amino]-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B452717.png)
![Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B452720.png)
![Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-(4-isopropylphenyl)-3-thiophenecarboxylate](/img/structure/B452722.png)
![N-(2-chlorophenyl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide](/img/structure/B452723.png)

![Ethyl 4-(4-methoxyphenyl)-5-methyl-2-{[(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B452726.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B452727.png)

![Ethyl 2-{[(4-bromophenyl)acetyl]amino}-4-(3,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452730.png)
![ethyl 6-amino-4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B452732.png)


![1-[4-(Benzyloxy)phenyl]-4-(3,4,5-triethoxybenzoyl)piperazine](/img/structure/B452737.png)
![1-(4-chlorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B452738.png)
